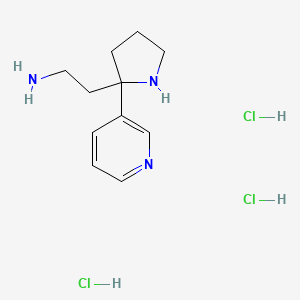![molecular formula C16H15Cl2NO2 B1404055 Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212307-52-2](/img/structure/B1404055.png)
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Übersicht
Beschreibung
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate (MDAPP) is a chemical compound with the molecular formula C16H15Cl2NO21. It has gained attention due to its potential in various applications1.
Synthesis Analysis
The synthesis of similar compounds often involves various methods and synthetic analogues2. For instance, pyrazole derivatives, which possess almost all types of pharmacological activities, have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity2. However, specific synthesis methods for MDAPP are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of MDAPP involves a complex arrangement of atoms. The compound has a molecular weight of 324.2 g/mol1. However, detailed structural analysis or 3D conformations are not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving MDAPP are not explicitly mentioned in the available literature. However, similar compounds have been studied for their reactivity and transformation under various conditions2.Physical And Chemical Properties Analysis
MDAPP has a molecular weight of 324.2 g/mol1. Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
-
Biocatalysis in Drug Synthesis
- Field : Applied Biochemistry and Biotechnology .
- Application : The compound is similar to intermediates used in the synthesis of chiral drugs . Chiral drugs make up about 57% of marketed drugs and about 99% of purified natural products .
- Method : Biocatalysis is used to convert synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities . This method is becoming increasingly important in the medicinal chemist’s toolbox .
- Results : Intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
-
Synthesis of Antagonists of Tachykinin Receptors
- Field : Pharmaceutical Chemistry .
- Application : A similar compound, (S)-3-(3,4-dichlorophenyl)-5-ethoxy-5-oxopentanoic acid, is a key chiral intermediate for the production of antagonists of tachykinin receptors NK1 and NK2 .
- Method : The synthesis involves the use of CALB (Candida antarctica lipase B), a biocatalyst, in the production of the (S)-monoester .
- Results : The resulting antagonists of tachykinin receptors NK1 and NK2 are used in various therapeutic applications .
-
Multicomponent Reactions in Organic Synthesis
- Field : Organic Chemistry .
- Application : Indoles, which are similar to the compound you mentioned, are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Method : The silica supported ionic liquid of [pmim]HSO4 SiO2 (silica supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate) was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .
- Results : This method allows for the synthesis of complex organic compounds with potential applications in various fields .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Application of Indoles in Multicomponent Reactions
- Field : Organic Chemistry .
- Application : Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- Method : The silica supported ionic liquid of [pmim]HSO4 SiO2 (silica supported 1-methyl-3-(triethoxysilylpropyl)imidazolium hydrogen sulfate) was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .
- Results : This method allows for the synthesis of complex organic compounds with potential applications in various fields .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : Researchers synthesized a variety of indole derivatives to screen different pharmacological activities .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
The safety and hazards associated with MDAPP are not explicitly mentioned in the available literature. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for the study and application of MDAPP are not explicitly mentioned in the available literature. However, given its potential, it may be a subject of interest in various fields of study1.
Eigenschaften
IUPAC Name |
methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYSZDYGRBYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-3-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



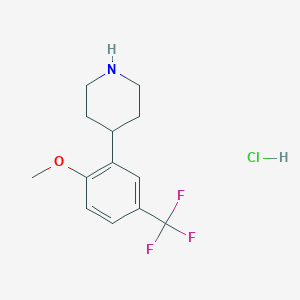
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
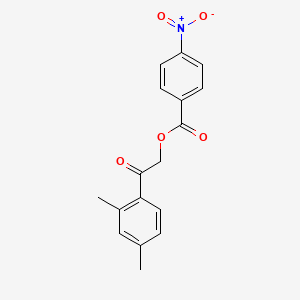
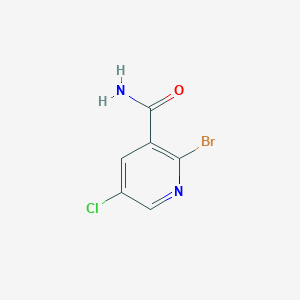
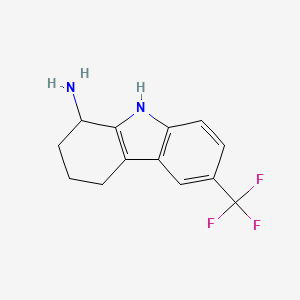
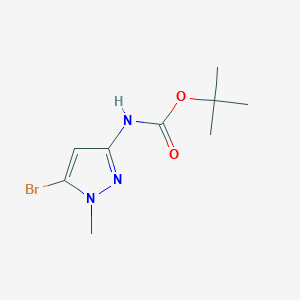
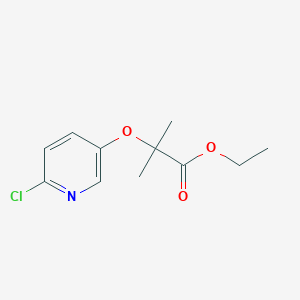
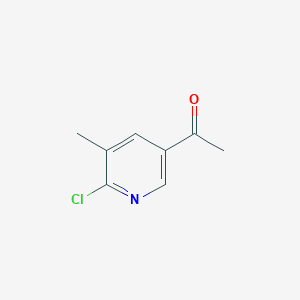
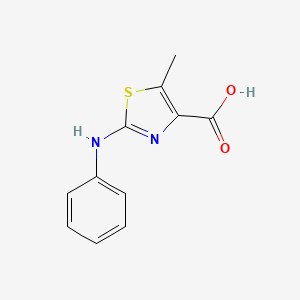
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
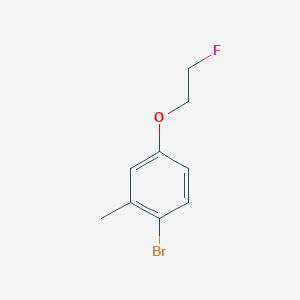
![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
